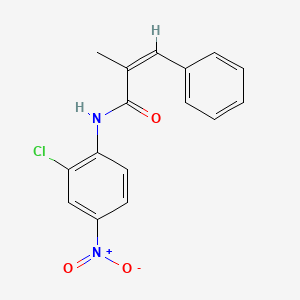![molecular formula C19H16N2O3 B5370277 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. It is a redox-active molecule that can act as an electron acceptor and donor, making it a useful tool for studying redox reactions and oxidative stress in various biological systems.
作用機序
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol acts as an electron acceptor and donor, undergoing redox reactions with other molecules in biological systems. It can accept electrons from molecules such as NADH and glutathione, and donate electrons to molecules such as oxygen and cytochrome c. This compound can also generate reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide, which can induce oxidative stress in cells and tissues.
Biochemical and Physiological Effects:
This compound-induced oxidative stress can have a variety of biochemical and physiological effects on cells and tissues. It can induce DNA damage, activate signaling pathways such as NF-κB and MAPK, and increase the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound can also affect mitochondrial function and induce apoptosis in cells.
実験室実験の利点と制限
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has several advantages as a tool for studying oxidative stress and redox reactions in biological systems. It is a stable and easily synthesized molecule that can be used in a variety of experimental settings. This compound can induce oxidative stress in cells and tissues without the need for exogenous oxidants such as hydrogen peroxide or paraquat. However, this compound also has limitations, including its potential toxicity to cells and tissues, and its relatively non-specific effects on redox signaling pathways.
将来の方向性
There are several future directions for research on 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol and its applications in scientific research. One direction is to study the effects of this compound on specific redox signaling pathways and to identify potential therapeutic targets for diseases such as cancer and inflammation. Another direction is to develop more specific redox-active molecules that can target specific cellular processes and signaling pathways. Finally, the use of this compound in animal models of disease can help to elucidate the role of oxidative stress and redox signaling in various pathological conditions.
合成法
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol can be synthesized by the condensation of 2-nitrobenzaldehyde with 5,7-dimethyl-8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium dithionite to yield this compound.
科学的研究の応用
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has been widely used in scientific research as a redox-active molecule to study oxidative stress and redox reactions in various biological systems. It has been used to induce oxidative stress in cells and tissues, and to study the effects of oxidative stress on cellular processes such as apoptosis, DNA damage, and inflammation. This compound has also been used to study the role of redox signaling in various biological processes such as cell proliferation, differentiation, and migration.
特性
IUPAC Name |
5,7-dimethyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-11-13(2)19(22)18-16(12)10-9-15(20-18)8-7-14-5-3-4-6-17(14)21(23)24/h3-11,22H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCVEYQOHCSLC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5370206.png)

![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5370233.png)
![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5370242.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370252.png)
![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![rel-(3S,4S)-1-[(1-aminocyclobutyl)carbonyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5370278.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370305.png)
![4-methyl-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B5370312.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)